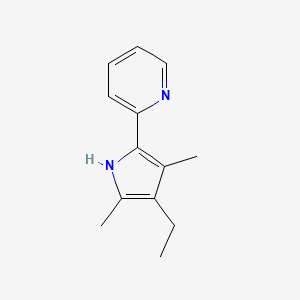
Isopentenyl-Adenine-9-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentenyl-Adenine-9-glucoside is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of adenine, where an isopentenyl group is attached to the nitrogen at position 6, and a glucose molecule is attached to the nitrogen at position 9. It plays a crucial role in regulating various physiological processes in plants, including cell division, shoot and root growth, and response to environmental stresses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl-Adenine-9-glucoside typically involves the following steps:
-
Preparation of Isopentenyl-Adenine: : This step involves the alkylation of adenine with isopentenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3).
-
Glycosylation: : The isopentenyl-adenine is then glycosylated using a glucosyl donor such as tetra-O-acetyl-α-D-glucopyranosyl bromide. The reaction is catalyzed by a Lewis acid like silver triflate (AgOTf) in an anhydrous solvent such as dichloromethane (DCM).
-
Deprotection: : The final step involves the removal of protecting groups from the glucose moiety to yield this compound. This is typically achieved using a mild acid like acetic acid in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
-
Oxidation: : Isopentenyl-Adenine-9-glucoside can undergo oxidation reactions, particularly at the isopentenyl side chain. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced at the adenine ring or the isopentenyl group using reducing agents like sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the adenine ring, particularly at the nitrogen atoms. Reagents such as alkyl halides can be used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized derivatives of the isopentenyl group
Reduction: Reduced forms of the adenine ring or isopentenyl group
Substitution: Substituted adenine derivatives
科学的研究の応用
Chemistry
In chemistry, Isopentenyl-Adenine-9-glucoside is used as a model compound to study the behavior of cytokinins. It helps in understanding the synthesis, degradation, and interaction of cytokinins with other plant hormones.
Biology
In biological research, this compound is crucial for studying plant growth and development. It is used to investigate the role of cytokinins in cell division, differentiation, and response to environmental stresses.
Medicine
Although primarily studied in plants, this compound has potential applications in medicine. It is being explored for its anti-aging properties and its ability to promote cell proliferation, which could be beneficial in wound healing and tissue regeneration.
Industry
In the agricultural industry, this compound is used to enhance crop yield and improve plant resistance to diseases and environmental stresses. It is also used in tissue culture techniques to promote the growth of plant cells and tissues in vitro.
作用機序
Isopentenyl-Adenine-9-glucoside exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of cytokinin-responsive genes. These genes are involved in various physiological processes, including cell division, shoot and root growth, and response to environmental stresses. The molecular targets include cytokinin receptors such as CRE1/AHK4, which are part of the two-component signaling system in plants.
類似化合物との比較
Similar Compounds
Trans-Zeatin: Another naturally occurring cytokinin with a similar structure but different side chain.
Dihydrozeatin: A hydrogenated form of zeatin with similar biological activity.
Benzyladenine: A synthetic cytokinin with a benzyl group instead of an isopentenyl group.
Uniqueness
Isopentenyl-Adenine-9-glucoside is unique due to its specific glycosylation at the nitrogen atom of adenine. This modification enhances its stability and solubility, making it more effective in promoting plant growth and development compared to other cytokinins.
特性
CAS番号 |
83087-94-9 |
|---|---|
分子式 |
C16H23N5O5 |
分子量 |
365.38 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16-/m1/s1 |
InChIキー |
XEHLLUQVSRLWMH-HDNYONAXSA-N |
異性体SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
正規SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
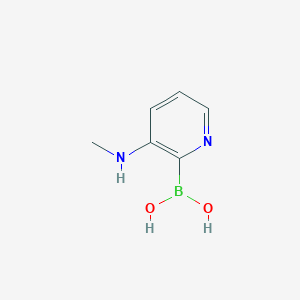

![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
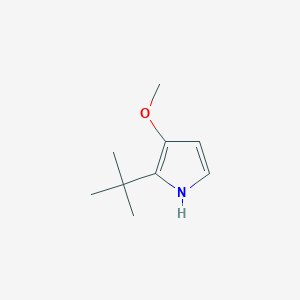
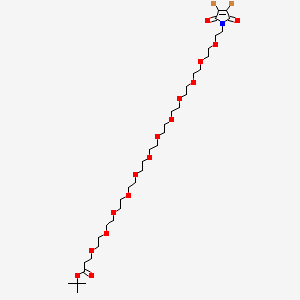
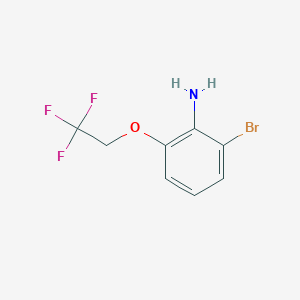
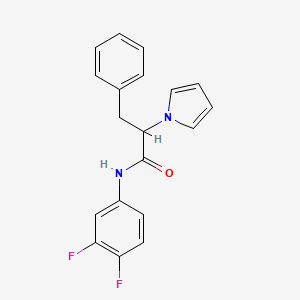
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
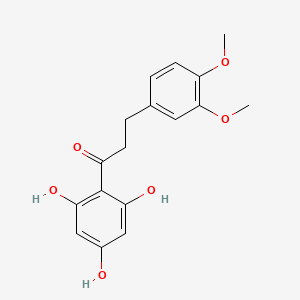
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)


